molecular formula C19H25N3O2 B2721071 N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034223-27-1

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2721071
M. Wt: 327.428
InChI Key: LOJJOGCNKSZKSL-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as MPPEB, is a compound that has been extensively studied in scientific research due to its potential use as a therapeutic agent. MPPEB is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including addiction, anxiety, and depression.

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of compounds with pyrrolidine and benzamide groups focuses on developing efficient, high-yield methods and exploring their chemical properties. For example, Bobeldijk et al. (1990) described a high-yield synthesis method for (S)-BZM and its derivatives, important for preparing radiolabeled compounds for pharmacological studies (Bobeldijk et al., 1990). Similarly, Yanagi et al. (2000) characterized two crystalline forms of a related benzamide derivative, providing insights into its physical and chemical stability (Yanagi et al., 2000).

Potential Pharmacological Activities

Compounds related to N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide have been investigated for various pharmacological activities. Iwanami et al. (1981) explored the neuroleptic activity of benzamides and found a strong correlation between structure and activity, identifying potential applications in treating psychosis (Iwanami et al., 1981). Moreover, the study by Kiven et al. (2023) on the nonlinear optical (NLO) properties of benzamide derivatives using density functional theory highlights the potential of these compounds in material science, especially for NLO materials (Kiven et al., 2023).

Chemical Reactivity and Applications

The reactivity and applications of pyrrolidine and benzamide derivatives in chemical synthesis and material science have also been a subject of research. For instance, Yi et al. (2015) synthesized a pyrrole derivative with high electrocatalytic activity for benzyl alcohol oxidation, demonstrating its utility in electrochemical applications (Yi et al., 2015).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJJOGCNKSZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrrol-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide

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